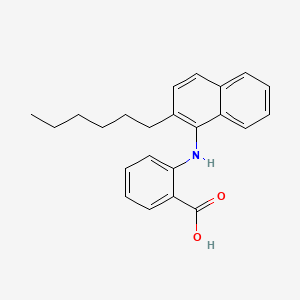
N-(2-Hexyl-1-naphthyl)anthranilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hexyl-1-naphthyl)anthranilic acid is an organic compound that belongs to the class of anthranilic acids. Anthranilic acids are aromatic acids with a benzene ring substituted with an amine and a carboxylic acid group. This specific compound is characterized by the presence of a hexyl group and a naphthyl group attached to the anthranilic acid core. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hexyl-1-naphthyl)anthranilic acid typically involves the reaction of 2-hexyl-1-naphthylamine with phthalic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hexyl-1-naphthyl)anthranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different properties and applications.
Aplicaciones Científicas De Investigación
N-(2-Hexyl-1-naphthyl)anthranilic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Hexyl-1-naphthyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Anthranilic acid: The parent compound with a simpler structure.
2-Hexyl-1-naphthylamine: A related compound with similar functional groups.
Phthalic anhydride: A precursor used in the synthesis of N-(2-Hexyl-1-naphthyl)anthranilic acid.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the hexyl and naphthyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
51670-20-3 |
|---|---|
Fórmula molecular |
C23H25NO2 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-[(2-hexylnaphthalen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C23H25NO2/c1-2-3-4-5-11-18-16-15-17-10-6-7-12-19(17)22(18)24-21-14-9-8-13-20(21)23(25)26/h6-10,12-16,24H,2-5,11H2,1H3,(H,25,26) |
Clave InChI |
JWWAFPLDFJVXBQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C2=CC=CC=C2C=C1)NC3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


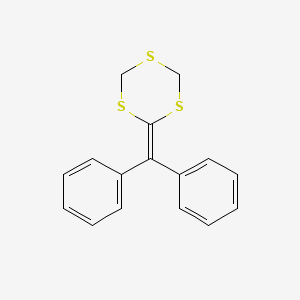
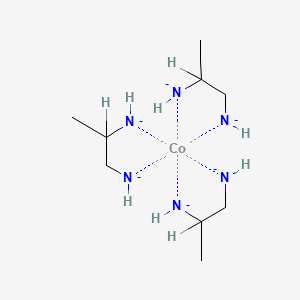
![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)
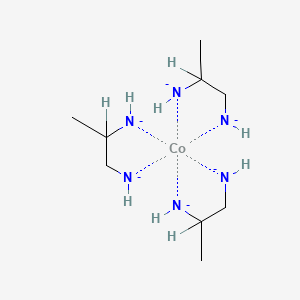
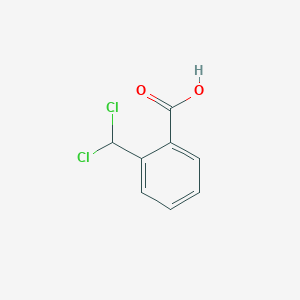
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)
![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)
![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)

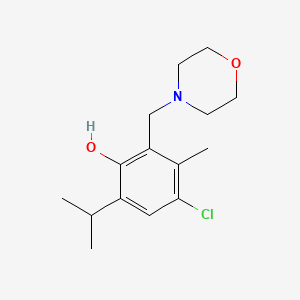
![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)

![N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14667937.png)

